Vasotocin, dansyl-lys(8)-

説明

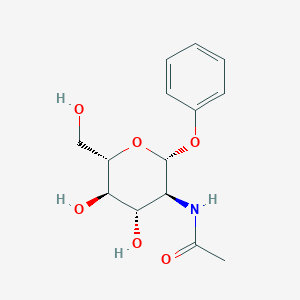

Vasotocin, dansyl-lys(8)- is a modified form of vasotocin, a nonapeptide hormone found in non-mammalian vertebrates. Vasotocin is the evolutionary precursor to vasopressin in mammals and plays a crucial role in regulating various physiological processes such as osmoregulation, reproduction, and social behaviors . The dansyl-lys(8) modification involves the attachment of a dansyl group to the lysine residue at the eighth position, which enhances the compound’s fluorescence properties, making it useful for various analytical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vasotocin, dansyl-lys(8)- typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The lysine residue at the eighth position is modified with a dansyl group using dansyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out at room temperature for about an hour, resulting in the formation of the dansylated peptide .

Industrial Production Methods: Industrial production of vasotocin, dansyl-lys(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

化学反応の分析

Types of Reactions: Vasotocin, dansyl-lys(8)- can undergo various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s conformation and activity.

Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s structure.

Substitution: The dansyl group can be substituted with other fluorescent tags for different analytical purposes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various fluorescent dyes and coupling reagents.

Major Products Formed:

Oxidation: Oxidized vasotocin, dansyl-lys(8)- with altered disulfide bonds.

Reduction: Reduced vasotocin, dansyl-lys(8)- with free thiol groups.

Substitution: Vasotocin with different fluorescent tags.

科学的研究の応用

Vasotocin, dansyl-lys(8)- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.

Biology: Helps in tracking and visualizing peptide distribution in biological systems.

Medicine: Investigated for its potential role in modulating physiological processes similar to vasopressin.

Industry: Utilized in the development of diagnostic assays and analytical techniques

作用機序

The mechanism of action of vasotocin, dansyl-lys(8)- involves binding to specific G-protein-coupled receptors (GPCRs) similar to vasopressin receptors in mammals. These receptors are involved in various signaling pathways that regulate osmoregulation, reproduction, and social behaviors. The dansyl group enhances the peptide’s fluorescence, allowing researchers to study its interactions and effects in real-time .

類似化合物との比較

Vasopressin: A mammalian counterpart with similar physiological roles.

Oxytocin: Another nonapeptide hormone with overlapping functions in social behavior and reproduction.

Conopressin: A vasopressin-like peptide found in cone snail venom.

Uniqueness: Vasotocin, dansyl-lys(8)- is unique due to its fluorescent properties, which make it a valuable tool for analytical and research applications. The dansyl modification allows for real-time tracking and visualization, providing insights into peptide behavior and interactions that are not possible with non-fluorescent analogs .

特性

IUPAC Name |

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSZBKKWGBUTFY-BRDYMSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H78N14O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160841 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138915-83-0 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。